molecular formula C8H5ClN2O B6174330 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one CAS No. 2503202-03-5

4-chloro-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B6174330
CAS No.: 2503202-03-5
M. Wt: 180.6
InChI Key:
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Description

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a chlorine atom at the 4th position and a carbonyl group at the 2nd position. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to the presence of the chlorine atom and the carbonyl group, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for the synthesis of derivatives with potential therapeutic applications.

Properties

CAS No.

2503202-03-5

Molecular Formula

C8H5ClN2O

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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